molecular formula C10H10N4O2 B12234439 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12234439
M. Wt: 218.21 g/mol
InChI Key: KHOPPJOHBDHDEG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions. The methoxyphenyl group attached to the triazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:

  • Preparation of 4-methoxyphenyl azide from 4-methoxyaniline.
  • Reaction of 4-methoxyphenyl azide with an alkyne to form the triazole ring.
  • Conversion of the resulting triazole to the carboxamide derivative.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts such as copper(I) iodide can enhance the efficiency of the cycloaddition reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxaldehyde

Uniqueness

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and solubility compared to its carboxylic acid and carboxylate counterparts. Additionally, the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)14-6-9(10(11)15)12-13-14/h2-6H,1H3,(H2,11,15)

InChI Key

KHOPPJOHBDHDEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N

Origin of Product

United States

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